

TAK-020: A Comparative Analysis of Cross-reactivity with TEC Family Kinases

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Compound of Interest

Compound Name: Tak-020

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This guide provides a detailed comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, **TAK-020**, and its cross-reactivity with other members of the TEC family of kinases. The information presented is intended to offer an objective overview supported by experimental data to aid in research and development efforts.

Introduction to TAK-020 and the TEC Kinase Family

TAK-020 is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.^[1] BTK is a member of the TEC family of non-receptor tyrosine kinases, which also includes TEC, ITK, BMX, and RLK/TKX. These kinases play crucial roles in the signaling pathways of various hematopoietic cells and are implicated in numerous immunological and oncological conditions. Given the therapeutic importance of targeting BTK, the selectivity of inhibitors across the TEC family is a key determinant of their efficacy and safety profiles.

Biochemical Selectivity of TAK-020 Against TEC Family Kinases

The selectivity of **TAK-020** was assessed against a broad panel of kinases. The following table summarizes the inhibitory activity of **TAK-020** against the members of the TEC family of kinases. Data is presented as the percentage of inhibition at a 1 μ M concentration.

Kinase	TEC Family Member	% Inhibition @ 1 μ M
BTK	Yes	100
TEC	Yes	98
ITK	Yes	84
BMX	Yes	99
TXK (RLK)	Yes	98

Data sourced from the supporting information of Sabat M, et al. J Med Chem. 2021;64(17):12893-12902.

Experimental Protocols

Biochemical Kinase Inhibition Assay (KINOMEscan™)

The cross-reactivity of **TAK-020** against a panel of human kinases, including the TEC family, was evaluated using a competitive binding assay format (KINOMEscan™).

Methodology:

- Assay Principle: The assay measures the ability of a test compound (**TAK-020**) to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified using a proprietary method.
- Reagents:
 - Recombinant human kinases (BTK, TEC, ITK, BMX, TXK).
 - Immobilized active-site directed ligand.
 - **TAK-020** (solubilized in DMSO).
 - Detection reagents.
- Procedure:

- Kinases were produced as fusions with a proprietary tag in E. coli.
- T7 phage display was used to express the tagged kinases.
- A solution containing the kinase and **TAK-020** at a final concentration of 1 µM was prepared.
- The kinase-inhibitor mixture was incubated with the immobilized ligand for a specified period to allow for binding competition.
- Unbound components were washed away.
- The amount of kinase bound to the immobilized ligand was quantified using quantitative PCR of the DNA tag attached to the kinase.
- The results were reported as the percentage of inhibition, calculated as follows: % Inhibition = (1 - (Signal with **TAK-020** / Signal with DMSO control)) * 100

Cellular BTK Target Engagement Assay

To confirm that **TAK-020** engages its primary target in a cellular context, a target engagement assay is typically performed.

Methodology:

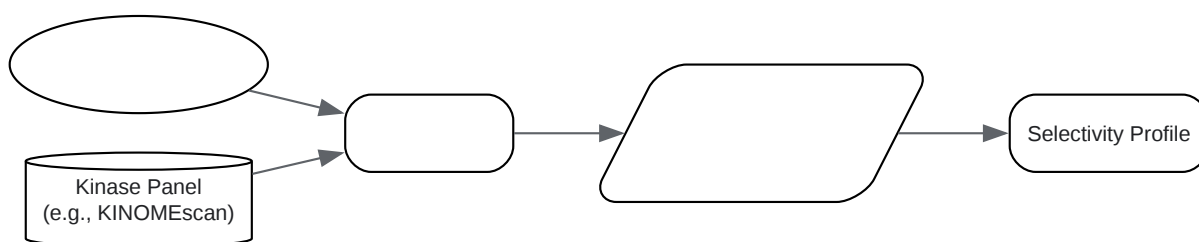
- Assay Principle: This assay measures the occupancy of the BTK protein by the covalent inhibitor **TAK-020** in whole cells. This is often achieved by using a probe that binds to the same active site cysteine (Cys481) as the covalent inhibitor. A reduction in probe binding indicates target engagement by the inhibitor.
- Reagents:
 - Cell line expressing human BTK (e.g., Ramos B-cells).
 - **TAK-020**.
 - A fluorescently or biotin-labeled covalent probe that binds to BTK Cys481.

- Lysis buffer.
- Antibodies for detection (e.g., anti-BTK antibody and streptavidin-HRP if using a biotinylated probe).
- Procedure:
 - Cells were treated with varying concentrations of **TAK-020** or a vehicle control (DMSO) for a specified time.
 - Following treatment, cells were washed to remove unbound inhibitor.
 - A saturating concentration of the covalent probe was added to the cells and incubated to label any unoccupied BTK.
 - Cells were lysed, and the total protein concentration was determined.
 - The amount of probe-labeled BTK was quantified by an appropriate method, such as an ELISA-based readout or Western blot.
 - Target occupancy was calculated as the percentage reduction in probe signal in **TAK-020**-treated cells compared to vehicle-treated cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TEC family kinase signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

Caption: Simplified TEC family kinase signaling pathway.



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Caption: General workflow for kinase inhibitor selectivity profiling.

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References

- 1. pubs.acs.org [pubs.acs.org]
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